molecular formula C10H16N4O2 B110686 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate CAS No. 30614-22-3

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Cat. No.: B110686
CAS No.: 30614-22-3
M. Wt: 224.26 g/mol
InChI Key: GTKRZJVAXAQBMB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

PIRIMICARB-DESMETHYL, also known as “5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate”, “[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate”, or “Desmethyl-pirimicarb”, is an insecticide that primarily targets aphids . Aphids are small sap-sucking insects that are destructive pests in cultivated plants .

Mode of Action

The compound acts as a selective, systemic insecticide with contact, stomach, and respiratory action . It interacts with its targets by inhibiting acetylcholinesterase, an enzyme essential for normal nerve impulse transmission . This inhibition disrupts the nervous system of the aphids, leading to their death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system in aphids by inhibiting acetylcholinesterase . This leads to an accumulation of acetylcholine, causing continuous nerve impulses and ultimately paralysis and death of the aphids .

Pharmacokinetics

It is known that the compound is extensively metabolized in animals .

Result of Action

The primary result of PIRIMICARB-DESMETHYL’s action is the death of aphids . By disrupting the normal functioning of the aphids’ nervous system, the compound effectively controls these pests, protecting crops and improving agricultural yield .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PIRIMICARB-DESMETHYL. For example, the compound’s mobility in the environment can vary, affecting its distribution and impact . Furthermore, the compound’s action can be influenced by factors such as temperature, humidity, and the presence of other substances . More research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

It is known that pirimicarb, the parent compound, can interact with various enzymes and proteins

Cellular Effects

Pirimicarb has been found to have significant impacts on health, affecting the neuroimmune-endocrine axis

Molecular Mechanism

It is known that pirimicarb exerts its effects through enzyme inhibition , and it is possible that PIRIMICARB-DESMETHYL may have a similar mechanism of action

Temporal Effects in Laboratory Settings

It is known that pirimicarb is relatively rapidly degraded under mid-European conditions

Dosage Effects in Animal Models

The effects of different dosages of PIRIMICARB-DESMETHYL in animal models have not been extensively studied. It is known that pirimicarb has toxic effects at high doses

Metabolic Pathways

It is known that pirimicarb is metabolized into several metabolites, including PIRIMICARB-DESMETHYL

Transport and Distribution

The transport and distribution of PIRIMICARB-DESMETHYL within cells and tissues are not well studied. It is known that pirimicarb is transported and distributed within the body

Subcellular Localization

It is known that pirimicarb can interact with various subcellular structures

Properties

IUPAC Name

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKRZJVAXAQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865552
Record name 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30614-22-3
Record name Pirimicarb III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirimicarb III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are used to identify and quantify Desmethyl-pirimicarb?

A: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique used for the identification and quantification of Desmethyl-pirimicarb in environmental samples []. This method utilizes a quadrupole ion trap mass spectrometer and either electrospray ionization or atmospheric pressure chemical ionization. The application of wideband excitation and normalized collision energy within the mass spectrometer generates reproducible mass spectra, which can be compared against existing libraries, such as the NIST library, for identification and quantification [].

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